tert-Butyl (3-(benzylamino)propyl)carbamate
Overview
Description
Tert-Butyl (3-(benzylamino)propyl)carbamate is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.369. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl N-[3-(benzylamino)propyl]carbamate, also known as BOC-DAP-BZL HCL or tert-Butyl (3-(benzylamino)propyl)carbamate, selectively enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These targets play a crucial role in the transmission of electrical signals in nerve cells and in the development of the nervous system, respectively.
Mode of Action
Tert-butyl N-[3-(benzylamino)propyl]carbamate interacts with its targets by binding to specific sites on the voltage-gated sodium channels and CRMP2 . This binding results in the enhancement of slow inactivation of the channels and regulation of CRMP2, altering the normal function of these targets .
Biochemical Pathways
The interaction of Tert-butyl N-[3-(benzylamino)propyl]carbamate with its targets affects several biochemical pathways. The enhanced slow inactivation of voltage-gated sodium channels can affect the propagation of action potentials in neurons, potentially leading to changes in neuronal excitability . The regulation of CRMP2 can influence the development and plasticity of the nervous system .
Result of Action
The molecular and cellular effects of Tert-butyl N-[3-(benzylamino)propyl]carbamate’s action include changes in neuronal excitability due to altered function of voltage-gated sodium channels and potential changes in nervous system development and plasticity due to regulation of CRMP2 .
Properties
IUPAC Name |
tert-butyl N-[3-(benzylamino)propyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-11-7-10-16-12-13-8-5-4-6-9-13/h4-6,8-9,16H,7,10-12H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCVPGXECWXUCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90914-08-2 | |
Record name | tert-butyl N-[3-(benzylamino)propyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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